molecular formula C14H12BrN3O B2471625 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797637-09-2

6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2471625
CAS No.: 1797637-09-2
M. Wt: 318.174
InChI Key: RBIGVWMWGIMWGT-UHFFFAOYSA-N
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Description

6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a 2-bromobenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the reaction of pyrido[4,3-d]pyrimidine derivatives with 2-bromobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridopyrimidine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound .

Mechanism of Action

The mechanism of action of 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-bromobenzoyl group enhances its reactivity and potential for further functionalization .

Biological Activity

The compound 6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C14H10BrN3O
  • Molecular Weight : 316.15 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from its structure.

The structure features a pyrido-pyrimidine core with a bromobenzoyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Properties :
    • Studies suggest that derivatives of pyrido[4,3-d]pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties. Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in cancer metabolism and proliferation. This mechanism is crucial for the development of targeted cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against selected bacterial strains
Enzyme InhibitionInhibits enzymes related to tumor growth

Case Study: Anticancer Activity

A notable study highlighted the synthesis of various pyrido[4,3-d]pyrimidine derivatives and their evaluation against human cancer cell lines. The results showed that the tested compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process .

Case Study: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibition zones compared to control antibiotics .

The biological activity of this compound is hypothesized to involve:

  • Intercalation into DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Inhibition of Kinases : By targeting specific kinases involved in cell signaling pathways related to growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Properties

IUPAC Name

(2-bromophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-12-4-2-1-3-11(12)14(19)18-6-5-13-10(8-18)7-16-9-17-13/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIGVWMWGIMWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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